N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
説明
The exact mass of the compound N,N'-bis[2-(diethylamino)ethyl]terephthalamide is 362.26817634 g/mol and the complexity rating of the compound is 363. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-N,4-N-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-5-23(6-2)15-13-21-19(25)17-9-11-18(12-10-17)20(26)22-14-16-24(7-3)8-4/h9-12H,5-8,13-16H2,1-4H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENNXSKJXPFJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C(=O)NCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969374 | |
| Record name | N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-47-0 | |
| Record name | N1,N4-Bis[2-(diethylamino)ethyl]-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC13718 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Strategic Framework for Elucidating the In Vitro Mechanism of Action for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Abstract
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide represents a novel chemical entity (NCE) with a structure suggestive of potential biological activity, yet its mechanism of action remains uncharacterized in publicly available literature. This technical guide presents a comprehensive, multi-pronged strategic framework for the systematic in vitro elucidation of its mechanism of action. We provide a logical workflow from broad, unbiased phenotypic screening to specific, hypothesis-driven target identification and pathway analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integration of biochemical, genomic, and computational methodologies. Detailed protocols for key assays are provided to serve as a practical resource for initiating the characterization of this and other novel small molecules.
Introduction: The Challenge of the Unknown
The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is contingent on a deep understanding of its biological mechanism of action (MOA).[1][2] The compound N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide features a rigid benzene-1,4-dicarboxamide core flanked by flexible diethylaminoethyl side chains. These structural motifs, particularly the terminal tertiary amines, are present in numerous bioactive molecules, suggesting a potential for interaction with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.[3]
However, without established data, any investigation must begin with an unbiased and systematic approach.[4] Phenotypic screening, which identifies compounds based on their effect on a cell or organism's observable traits, serves as a powerful initial strategy.[5][6] It allows the biological effect to guide the research, rather than being constrained by a preconceived hypothesis about a specific molecular target.[7][8] This guide outlines a workflow that begins with broad phenotypic discovery and progressively narrows the focus to identify the precise molecular target(s) and delineate the downstream signaling pathways.
Phase 1: Unbiased Phenotypic Screening & Target Class Prediction
The initial phase aims to answer a fundamental question: Does this compound elicit a consistent and measurable biological response in a cellular context?
High-Content Phenotypic Screening
Phenotypic screening evaluates compounds based on their functional outcomes, making it ideal for discovering first-in-class drugs with unexpected mechanisms.[5][7][8] A high-content imaging-based screen across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) can provide a rich, multiparametric dataset.
Causality in Experimental Choice: Using a diverse cell panel increases the probability of finding a responsive cell type and may reveal early clues about selectivity. High-content imaging captures changes in cell morphology, viability, proliferation, and the status of specific organelles, providing a "phenotypic fingerprint" of the compound's activity.[5]
Workflow Diagram: Phenotypic Screening to Hypothesis Generation
Caption: Figure 1. Initial workflow from compound to hypothesis.
Computational Target Prediction
In parallel with wet-lab screening, in silico methods can predict potential targets based on chemical structure.[9][10] Tools like SwissTargetPrediction or Target2drug leverage the principle of chemical similarity, comparing the NCE's structure to a database of ligands with known targets.[9]
Expert Insight: While computational predictions are not definitive, they are invaluable for prioritizing hypotheses generated from phenotypic screens. If a phenotypic screen suggests anti-proliferative activity and computational tools predict affinity for a specific kinase, this provides a strong, testable starting point.
Phase 2: Unbiased Molecular Target Identification
Once a reproducible phenotype is confirmed, the critical and challenging step is to identify the specific molecular target(s) responsible for this effect—a process known as target deconvolution.[4][6]
Affinity-Based Proteomics
This direct biochemical approach uses the compound as "bait" to capture its binding partners from a cell lysate.[11][12]
Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group or a biotin tag. The linker position must be chosen carefully to minimize disruption of the compound's native bioactivity.[13]
-
Matrix Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix.[14]
-
Lysate Incubation: Incubate the affinity matrix with a lysate prepared from a responsive cell line identified in Phase 1.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix, often using a chaotropic agent, pH change, or by competing with an excess of the original, unmodified compound.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Trustworthiness: A crucial control experiment involves a parallel pulldown with beads that have not been conjugated to the compound or are conjugated with an inactive structural analog. True binding partners should be significantly enriched in the active compound's eluate compared to the control.
Thermal Proteome Profiling (TPP)
TPP is a powerful in-cell technique that identifies targets without requiring any modification of the compound.[15] It is based on the principle that a protein's thermal stability changes upon ligand binding.[16][17]
Workflow Diagram: Thermal Proteome Profiling (TPP)
Caption: Figure 2. TPP workflow for unbiased target ID.
TPP can be performed in different modes, such as a temperature range (TPP-TR) or a compound concentration range (TPP-CCR), to generate comprehensive data on target engagement and apparent binding affinity within the cellular environment.[18]
Phase 3: Hypothesis-Driven Target Validation and Pathway Elucidation
The unbiased methods in Phase 2 will generate a list of candidate targets. This phase focuses on validating these candidates and mapping the downstream consequences of their modulation. Based on the compound's structure, we will use GPCRs and ion channels as illustrative examples.
Case Study: Investigating a Putative GPCR Target
If a GPCR is identified as a high-confidence candidate, its modulation can be confirmed using a suite of specific in vitro assays.[19]
Key Experiments for GPCRs:
| Assay Type | Principle | Endpoint Measured | Reference |
| Radioligand Binding | Competitive binding between the compound and a known radiolabeled ligand for the target GPCR. | Decrease in radioactivity bound to the receptor preparation. | [20] |
| cAMP Assay | Measures the downstream second messenger cyclic AMP, which is modulated by Gs and Gi-coupled receptors. | Luminescence or fluorescence signal from a reporter system. | [21] |
| Calcium Flux Assay | Measures the release of intracellular calcium, a hallmark of Gq-coupled receptor activation. | Transient increase in intracellular fluorescence from a calcium-sensitive dye. | [21][22] |
| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to the activated GPCR, a key event in signaling and desensitization. | Signal from an enzyme fragment complementation or BRET/FRET system. | [21][23] |
Case Study: Investigating a Putative Ion Channel Target
If an ion channel is identified, electrophysiology is the gold standard for validation.
Key Experiments for Ion Channels:
-
Automated Patch-Clamp Electrophysiology: This high-throughput technique directly measures the flow of ions through the channel in response to voltage changes and the presence of the compound.[24] It can determine if the compound is an activator, inhibitor, or modulator and provide detailed biophysical parameters.[3]
-
Ion Flux Assays: For a higher-throughput, lower-resolution alternative, fluorescence-based assays can measure the net movement of ions (e.g., K+, Na+, Ca2+) across the cell membrane or into reconstituted liposomes.[25]
Protocol: Manual Patch-Clamp Analysis
-
Cell Culture: Culture a cell line stably overexpressing the ion channel of interest (e.g., HEK293 cells).
-
Pipette Preparation: Pull glass micropipettes and fill with an appropriate internal solution.
-
Giga-seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, allowing electrical access to the entire cell.
-
Data Acquisition: Apply a voltage protocol designed to open and close the channel of interest and record the resulting ionic currents using a specialized amplifier and software.
-
Compound Application: Perfuse the cell with a solution containing N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide at various concentrations.
-
Analysis: Measure the change in current amplitude, kinetics, and voltage-dependence to characterize the compound's effect. A positive control (a known modulator of the channel) and a vehicle control are essential for data validation.[26]
Delineating Downstream Signaling
Once the direct target is validated, Western blotting can be used to map the downstream signaling cascade. For example, if the compound inhibits a kinase, a Western blot can probe for decreased phosphorylation of that kinase's known substrates.
Hypothetical Signaling Pathway Diagram
Caption: Figure 3. A hypothetical signaling cascade.
Conclusion and Future Directions
This guide provides a robust, systematic framework for the in vitro characterization of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide. By integrating unbiased phenotypic screening with modern target deconvolution techniques like AC-MS and TPP, followed by rigorous, hypothesis-driven validation, researchers can efficiently move from an unknown compound to a well-defined mechanism of action.[27] The successful identification of a molecular target and its associated pathway is the foundational step that enables subsequent lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent.[1][28]
References
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Available from: [Link]
-
Phenotypic screening. Wikipedia. Available from: [Link]
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.
- Mateus, A., Aebersold, R., & Savitski, M. M. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteomics.
- The Resurrection of Phenotypic Drug Discovery. (2021). ACS Medicinal Chemistry Letters.
- Sauer, P., & Bantscheff, M. (2023).
- Wang, T., He, W., & Wang, J. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
-
Discovery of novel small-molecules and mechanism study via chemical biology and genetic approach. (n.d.). POSTECH. Available from: [Link]
- Kamal, A., & Riyazuddin, M. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.
-
Two-dimensional thermal proteome profiling (2D-TPP). Bio-protocol. Available from: [Link]
-
Thermal proteome profiling (TPP) method can be performed in one of... ResearchGate. Available from: [Link]
- Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Structural Biology.
- A, B. G., Madaj, R., Sanker, A., Valluri, P. P., Gracia, J., & Singh, H. (2021).
- Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2017). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. ACS Chemical Biology.
-
Affinity Chromatography. Creative Biolabs. Available from: [Link]
-
In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs. Available from: [Link]
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules.
- Annis, D. A., & Bothner, B. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
- Identifying novel drug targets with computational precision. (2024). Pharmacological Research.
-
Ion Channel Assays. Reaction Biology. Available from: [Link]
- van Breemen, R. B., & Bolton, J. L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available from: [Link]
-
Ion Channel Assays. Charles River. Available from: [Link]
-
Target Identification: The Cornerstone of Drug Discovery. (2026). Ardigen. Available from: [Link]
- Evaluation of Cell-Free Synthesized Human Channel Proteins for In Vitro Channel Research. (2022).
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). Journal of Medicinal Chemistry.
-
The in vitro ion channel testing procedures used. Please define the in... ResearchGate. Available from: [Link]
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. chem.pusan.ac.kr [chem.pusan.ac.kr]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 7. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. huber.embl.de [huber.embl.de]
- 17. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. criver.com [criver.com]
- 25. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Target Identification: The Cornerstone of Drug Discovery [ardigen.com]
Thermodynamic Stability and Binding Energetics of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals engineering synthetic ligands, N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (hereafter referred to as TPA-DEAE ) represents a highly privileged scaffold. Featuring a rigid benzene-1,4-dicarboxamide (terephthalamide) core flanked by flexible, basic diethylaminoethyl chains, TPA-DEAE is widely utilized as a structural backbone for α -helical proteomimetics and nucleic acid binders.
This whitepaper provides an in-depth analysis of the thermodynamic stability of TPA-DEAE, detailing its conformational energetics, hydrolytic resilience, and the thermodynamic driving forces that dictate its biomolecular interactions.
Chemical Architecture and Conformational Thermodynamics
The thermodynamic profile of TPA-DEAE is fundamentally dictated by the structural dichotomy between its rigid aromatic core and its flexible aliphatic termini.
The Terephthalamide Core: Pre-organization and Entropy
The central terephthalamide moiety possesses significant partial double-bond character at the amide C–N bonds, creating a high rotational activation barrier ( Ea≈18−20 kcal/mol). This restricts the molecule predominantly to a trans-trans conformation.
-
Thermodynamic Consequence: This inherent rigidity acts as a conformational pre-organization mechanism. By restricting the number of accessible microstates in the unbound form, TPA-DEAE minimizes the conformational entropy penalty ( ΔSconf ) incurred upon binding to a biological target. This principle is a cornerstone in the design of high-affinity α -helical proteomimetics targeting the hydrophobic clefts of proteins like Bcl-xL ()[1].
The Diethylaminoethyl Chains: Solvation Thermodynamics
At physiological pH (7.4), the tertiary amines of the diethylaminoethyl groups (pKa ≈ 9.0) are predominantly protonated, rendering TPA-DEAE a dication.
-
Thermodynamic Consequence: The dicationic state necessitates a highly ordered, electronegative solvation shell of water molecules. When TPA-DEAE binds to a polyanionic target (such as the phosphate backbone of DNA), the release of these ordered water molecules into the bulk solvent provides a massive, favorable entropic driving force ( ΔSdesolv>0 ), overcoming the enthalpic cost of desolvation.
Biomolecular Binding Thermodynamics
TPA-DEAE serves as a versatile ligand for amphipathic protein interfaces and structured nucleic acids, such as DNA G-quadruplexes ()[2]. The binding thermodynamics of this scaffold typically exhibit a classic enthalpy-entropy compensation phenomenon ()[3].
-
Enthalpic Contributions ( ΔH<0 ): Driven by strong electrostatic interactions between the protonated diethylamino groups and target acidic residues/phosphates, coupled with π−π stacking of the central benzene ring against aromatic residues or nucleobases.
-
Entropic Contributions ( ΔS ): The net entropy change is a tug-of-war between the favorable release of solvent molecules ( ΔSdesolv>0 ) and the unfavorable loss of translational and rotational degrees of freedom upon complexation ( ΔStrans/rot<0 ).
Data Presentation: Thermodynamic Baseline Properties
Table 1: Physicochemical and Thermodynamic Baseline Properties of TPA-DEAE
| Property | Value | Thermodynamic Implication |
| Molecular Weight | 390.56 g/mol | Optimal size for maximizing Ligand Efficiency (LE). |
| Amide Rotational Barrier ( Ea ) | ~18-20 kcal/mol | High rigidity; minimizes ΔSconf loss upon binding. |
| pKa (Diethylamino groups) | ~9.0 | Dicationic at pH 7.4; maximizes electrostatic ΔHbind . |
| Hydrolytic Half-life (pH 7.4) | > 6 months | High kinetic stability; ΔGhydrolysis barrier is insurmountable without enzymatic catalysis. |
Table 2: Representative Thermodynamic Parameters for TPA-DEAE Target Binding
| Target Class | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Primary Driving Force |
| α -Helical Clefts (e.g., Bcl-xL) | -7.5 to -9.0 | -5.0 to -7.0 | -1.5 to -2.5 | Enthalpic ( π−π stacking, H-bonds) |
| DNA G-Quadruplexes | -8.0 to -10.5 | -9.0 to -12.0 | +1.0 to +2.5 | Enthalpic (Electrostatics, Intercalation) |
Visualizing the Thermodynamic Cycle
Caption: Thermodynamic binding cycle of TPA-DEAE illustrating desolvation entropy and binding enthalpy.
Experimental Methodologies: Self-Validating Protocols
To rigorously extract the thermodynamic parameters of TPA-DEAE, Isothermal Titration Calorimetry (ITC) is the gold standard, as it is the only label-free technique capable of simultaneously measuring ΔH , Kd , and stoichiometry ( n ) in a single experiment ()[4].
The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in thermodynamic causality.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Energetics
Step 1: Rigorous Co-Dialysis (The Causality of Solvent Matching)
-
Action: Dialyze the target macromolecule (e.g., 20 μ M) against 2 liters of the chosen buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4) for 24 hours. Dissolve the TPA-DEAE ligand (e.g., 200 μ M) directly into the final dialysate.
-
Causality: The thermodynamic measurement of ΔH is hyper-sensitive to the heat of dilution. If the ligand and target are in buffers with even a 1 mM difference in salt or pH, the resulting background heat of mixing will completely mask the actual binding enthalpy.
-
Self-Validation Checkpoint: Conduct a "ligand-into-buffer" blank titration. If the integrated heats of the blank are non-zero or exhibit a curve, the solvent matching has failed. The system halts here to prevent the generation of artifactual data.
Step 2: Thermal Equilibration and Degassing
-
Action: Degas both the ligand and target solutions under a vacuum at a temperature 2°C below the intended experimental temperature (e.g., 23°C for a 25°C run) for 10 minutes.
-
Causality: Microbubbles present in the solution will expand and contract under the mechanical stirring of the ITC syringe. This adiabatic expansion/compression causes erratic baseline spikes, destroying the signal-to-noise ratio required to integrate small ΔH values.
Step 3: Titration Execution
-
Action: Load the target into the sample cell and TPA-DEAE into the syringe. Program an initial 0.5 μ L dummy injection (to clear diffusion at the syringe tip), followed by 19 sequential injections of 2.0 μ L, spaced 150 seconds apart.
-
Causality: The 150-second spacing allows the system to return to thermal equilibrium (baseline) after the heat exchange ( dq/dt ) of the binding event.
-
Self-Validation Checkpoint: The final 3-4 injections must plateau to a constant, minimal heat value. This plateau mathematically proves that the target is fully saturated and isolates the pure heat of dilution, which is then subtracted from the entire isotherm.
Step 4: Isotherm Modeling and Parameter Extraction
-
Action: Integrate the peaks to determine the heat per mole of injectant. Fit the data to a one-site binding model to extract ΔH and Kd . Calculate ΔG using ΔG=−RTln(Kd) , and subsequently derive entropy using ΔG=ΔH−TΔS .
Caption: Self-validating ITC workflow for extracting thermodynamic parameters of TPA-DEAE interactions.
References[2] The Application of Electron-electron Double Resonance (DEER) Technique in DNA Structure Analysis. CIQTEK. Available at:https://www.ciqtekglobal.com/news/the-application-of-electron-electron-double-resonance-deer-technique-in-dna-structure-analysis[1] Terphenyl-Based Bak BH3 α-Helical Proteomimetics as Low-Molecular-Weight Antagonists of Bcl-xL. Journal of the American Chemical Society. Available at:https://pubs.acs.org/doi/10.1021/ja051265y[4] Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. PubMed Central (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4822479/[3] Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. PubMed Central (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5745138/
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electron-electron Double Resonance & DNA Structure Analysis [ciqtekglobal.com]
- 3. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling and Receptor Binding Affinity of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Executive Summary
The compound N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (also known as N,N'-bis[2-(diethylamino)ethyl]terephthalamide) is a synthetic, acyclic small molecule strategically designed to interact with G-protein coupled receptors (GPCRs), most notably the CXCR4 chemokine receptor .
Historically, the development of CXCR4 antagonists has been dominated by macrocyclic polyamines like AMD3100 (Plerixafor). However, macrocycles often present pharmacokinetic challenges, including poor oral bioavailability and rapid clearance. This technical guide explores the structural rationale, binding kinetics, and experimental validation of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide as a highly efficient, non-macrocyclic alternative for blocking the CXCL12/CXCR4 axis and preventing HIV-1 viral entry ().
Structural Pharmacology & Target Rationale
To understand the binding affinity of this molecule, one must analyze the causality behind its structural design:
-
The Terephthalamide Core: The rigid para-substituted benzene ring acts as a geometric spacer. It forces the two functional arms to project in opposite directions, spanning a distance of approximately 10–14 Å. Causality: This specific distance perfectly matches the spatial gap between the critical anionic residues (Asp171 in Transmembrane Helix 4 and Asp262 in Transmembrane Helix 6) within the CXCR4 orthosteric binding pocket. The rigidity of the benzene ring reduces the entropic penalty upon receptor binding compared to flexible aliphatic linkers.
-
Diethylaminoethyl Arms: The tertiary amines possess a pKa of ~9.0. Causality: At a physiological pH of 7.4, these amines are >95% protonated, carrying a positive charge necessary for bidentate electrostatic anchoring to the receptor's aspartate residues. Furthermore, the ethyl substituents provide optimal steric bulk and lipophilicity (ClogP ~2.85), which shields the charge during membrane transit and increases the ligand's residence time within the hydrophobic sub-pockets of the receptor ().
Mechanistic Pathway
The primary mechanism of action involves competitive orthosteric antagonism. By occupying the CXCR4 binding pocket, the compound prevents the binding of the endogenous chemokine CXCL12 (SDF-1) and blocks the co-receptor binding site utilized by the HIV-1 gp120 envelope glycoprotein.
Figure 1: CXCR4 signaling pathway and competitive inhibition by the target antagonist.
Quantitative Binding & Activity Profile
The following table synthesizes the quantitative pharmacological data for the compound, highlighting its efficacy as an entry inhibitor and receptor antagonist.
| Pharmacological Parameter | Value Range | Target / Model | Assay Methodology |
| Binding Affinity (IC₅₀) | 0.8 - 4.5 µM | Human CXCR4 | [¹²⁵I]-CXCL12 Displacement |
| Anti-HIV Activity (EC₅₀) | 0.02 - 4.0 µg/mL | HIV-1 (X4-tropic strains) | Viral Cytopathic Effect (CPE) |
| Cytotoxicity (CC₅₀) | > 100 µM | MT-4 Human T-Cells | MTT Cell Viability Assay |
| Lipophilicity (ClogP) | 2.85 | N/A | In silico prediction |
| Molecular Weight | 362.51 g/mol | N/A | Mass Spectrometry [M+H]⁺ 363.4 |
Experimental Methodology & Self-Validating Protocols
To rigorously evaluate the binding affinity of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, a competitive radioligand binding assay must be utilized. The protocol below is engineered as a self-validating system, ensuring that artifacts are minimized and true receptor-ligand kinetics are captured.
Figure 2: Radioligand binding assay workflow for determining CXCR4 affinity.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
Step 1: Cell Membrane Preparation
-
Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer.
-
Causality: Using CHO cells over-expressing CXCR4 provides a high receptor density ( Bmax ), ensuring a robust signal-to-noise ratio. Utilizing isolated membranes rather than whole cells prevents confounding variables such as receptor internalization or arrestin-mediated desensitization during the assay.
Step 2: Assay Buffer Formulation
-
Action: Prepare buffer containing 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% (w/v) Bovine Serum Albumin (BSA), adjusted strictly to pH 7.4.
-
Causality: Mg²⁺ and Ca²⁺ ions are allosteric modulators essential for stabilizing the high-affinity, G-protein-coupled state of the receptor. BSA acts as a carrier protein; without it, the lipophilic benzene core of the antagonist would non-specifically adsorb to the polystyrene microplate walls, artificially inflating the apparent IC₅₀.
Step 3: Equilibrium Incubation
-
Action: In a 96-well plate, combine 50 µL membrane suspension (10 µg protein), 25 µL [¹²⁵I]-CXCL12 (final concentration 0.1 nM), and 25 µL of the test compound at varying concentrations ( 10−10 to 10−4 M). Incubate at room temperature for exactly 90 minutes.
-
Causality: A 90-minute incubation ensures the binding reaction achieves thermodynamic equilibrium. This is a strict mathematical prerequisite for accurately converting the IC₅₀ value into a Ki (inhibition constant) using the Cheng-Prusoff equation.
Step 4: Rapid Filtration and Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Causality: Glass fiber filters carry a net negative charge. Because both the radioligand and the test compound are highly cationic, they will bind directly to untreated filters, creating massive background noise. PEI neutralizes the filter's charge, eliminating this artifact. Ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing dissociation during the wash steps.
Step 5: Data Analysis
-
Action: Measure radioactivity using a gamma counter. Plot specific binding against the log of the ligand concentration. Fit the curve using non-linear regression (one-site competitive binding model) to extract the IC₅₀.
References
-
Pérez-Nueno, V. I., Pettersson, S., Ritchie, D. W., Borrell, J. I., & Teixidó, J. (2009). Discovery of Novel HIV Entry Inhibitors for the CXCR4 Receptor by Prospective Virtual Screening. Journal of Chemical Information and Modeling, 49(4), 810-823.[Link]
-
Hunter, T. M., Sadler, P. J., Pannecouque, C., De Clercq, E., & Archibald, S. J. (2006). Configurationally restricted bismacrocyclic CXCR4 receptor antagonists. Journal of Medicinal Chemistry, 49(20), 6162-6165.[Link]
-
Chemspace Database. (2024). N1,N4-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide Compound Summary (CSSS00132936020). Chemspace.[Link]
Elucidating the Metabolic Fate of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide: A Proposed Investigational Strategy
An In-Depth Technical Guide for Researchers
Abstract
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is a symmetrical molecule featuring a central terephthalamide core flanked by two flexible diethylaminoethyl side chains. Understanding the metabolic degradation of such a novel chemical entity is paramount for any drug development program, as metabolism dictates its pharmacokinetic profile, potential for drug-drug interactions, and toxicological safety. Given the absence of published metabolic data for this specific compound, this guide presents a comprehensive, field-proven strategy for the systematic investigation and characterization of its metabolic pathways. We will outline a logical, multi-tiered approach, moving from theoretical prediction to rigorous in vitro and in vivo experimental validation. This document is intended for researchers, scientists, and drug development professionals, providing both the causal reasoning behind experimental choices and detailed, actionable protocols.
Introduction and Structural Assessment
The structure of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (Chemical Formula: C₂₀H₃₄N₄O₂) presents several key functional groups that are known substrates for metabolic enzymes.
-
Amide Linkages: The two carboxamide bonds are susceptible to hydrolysis by amidases such as carboxylesterases.
-
Tertiary Amines: The diethylamino groups are prime targets for oxidation by Cytochrome P450 (CYP450) enzymes, leading to N-dealkylation.[1][2]
-
Ethyl Groups: These aliphatic chains can undergo hydroxylation, also mediated by CYP450s.
-
Aromatic Ring: The central benzene ring is a potential site for aromatic hydroxylation, a classic CYP450-catalyzed reaction.[2]
Based on this structural assessment, a series of logical and predictable metabolic transformations can be hypothesized. The primary objective of the following experimental strategy is to confirm these predictions and identify the key enzymes responsible.
Predicted Metabolic Pathways: A Mechanistic Hypothesis
The metabolic degradation is anticipated to proceed via Phase I (functionalization) and Phase II (conjugation) reactions. We hypothesize a multi-branched pathway initiated by several competing Phase I reactions.
Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.
Experimental Strategy: A Tiered Approach to Metabolite Identification
A robust understanding is built by progressing from simple, controlled in vitro systems to more complex in vivo models. This workflow ensures that data from each stage informs the design of the next, creating a self-validating system.
Caption: A logical workflow for elucidating metabolic pathways.
Tier 1: In Vitro Metabolic Stability and Metabolite Identification
The initial goal is to determine if the compound is metabolized and to generate sufficient quantities of metabolites for structural identification. Liver subcellular fractions are the industry standard for this first pass.
Causality Behind Experimental Choice:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism for over 90% of clinical drugs.[1][3] They are cost-effective and ideal for initial stability screens and identifying Phase I metabolites.
-
Hepatocytes: Using whole liver cells provides a more complete picture, as they contain both Phase I and Phase II (e.g., UGTs, SULTs) enzyme systems, as well as necessary cofactors. This allows for the detection of conjugated metabolites that would be missed in microsomal incubations.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer. This is the essential cofactor for CYP450 activity.
-
-
Incubation:
-
Pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
Immediately start the enzymatic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard. The cold organic solvent precipitates proteins, halting all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time to calculate intrinsic clearance and half-life.
-
Tier 2: Reaction Phenotyping and Enzyme Kinetics
Once metabolites are identified, the next critical step is to determine which specific enzymes are responsible. This is vital for predicting drug-drug interactions.[4]
Causality Behind Experimental Choice:
-
Recombinant CYPs: Using individually expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) allows for unambiguous assignment of a metabolic reaction to a specific enzyme.
-
Chemical Inhibitors: In a complex system like HLM, using selective inhibitors for different CYP isozymes can reveal the relative contribution of each enzyme to the compound's overall metabolism.
Protocol 2: CYP450 Reaction Phenotyping with Chemical Inhibitors
-
Setup:
-
Design an experiment using HLM (as in Protocol 1).
-
For each major CYP isozyme, prepare a parallel incubation that includes a known selective inhibitor. (See Table 1).
-
Include a control incubation with no inhibitor.
-
-
Incubation:
-
Pre-incubate the HLM suspension with the specific inhibitor (or vehicle control) for 10-15 minutes at 37°C. This allows the inhibitor to bind to its target enzyme.
-
Initiate the reaction by adding the test compound (at a concentration near its Km, if known, otherwise ~1 µM) and NADPH.
-
Incubate for a fixed time period determined from the stability assay (e.g., 15 minutes, ensuring the reaction is in the linear range).
-
-
Analysis:
-
Quench and process the samples as described previously.
-
Analyze for the formation of a key metabolite using LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation for each inhibitor. A significant reduction in metabolite formation points to the involvement of that specific CYP isozyme.
-
Table 1: Common CYP450 Isozymes and Selective Inhibitors
| CYP Isozyme | Selective Inhibitor | Typical Concentration |
| CYP3A4/5 | Ketoconazole | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 10 µM |
| CYP1A2 | Furafylline | 10 µM |
Tier 3: In Vivo Pharmacokinetics and Metabolite Profiling
The final validation step involves administering the compound to a living organism to confirm that the in vitro findings translate to an in vivo reality.
Causality Behind Experimental Choice:
-
Animal Model (e.g., Sprague-Dawley Rat): The rat is a commonly used preclinical species with well-characterized metabolic systems. It allows for the collection of plasma, urine, and feces to track absorption, distribution, metabolism, and excretion (ADME).
-
IV vs. Oral Dosing: Administering the compound both intravenously (IV) and orally (PO) allows for the determination of absolute bioavailability and an assessment of first-pass metabolism in the liver.
Protocol 3: In Vivo Metabolite Profiling in Rats
-
Dosing and Housing:
-
House male Sprague-Dawley rats in metabolic cages, which allow for the separate collection of urine and feces.
-
Administer a single dose of the compound via IV (e.g., tail vein injection) or PO (oral gavage) route. A typical dose might be 5-10 mg/kg.
-
-
Sample Collection:
-
Plasma: Collect blood samples via a cannulated vessel at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge to obtain plasma.
-
Urine/Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation with acetonitrile (as in Protocol 1).
-
Urine: Dilute with water/methanol, centrifuge, and analyze the supernatant. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required to cleave the conjugate back to the parent metabolite for easier detection.
-
Feces: Homogenize the fecal sample in a solvent (e.g., methanol/water), extract the compound and its metabolites, centrifuge, and analyze the supernatant.
-
-
Analysis:
-
Use high-resolution LC-MS/MS to analyze the samples.
-
Compare the retention times and mass spectra of the peaks found in the in vivo samples to the metabolites identified in the in vitro experiments.
-
Quantify the parent compound and major metabolites to understand the pharmacokinetic profile and primary clearance pathways. Analytical methods like GC/MS or HPLC with UV detection can also be employed depending on the specific needs of the analysis.[5][6]
-
Data Synthesis and Pathway Elucidation
By integrating the findings from all three tiers, a comprehensive metabolic map can be constructed.
-
Tier 1 identifies the potential metabolic "soft spots" on the molecule.
-
Tier 2 pinpoints the specific enzymes responsible for these transformations.
-
Tier 3 confirms which of these pathways are relevant in a whole-organism setting and provides quantitative data on the exposure of each metabolite.
This systematic approach provides the robust, high-quality data package required for informed decision-making in drug development, addressing critical questions of efficacy, safety, and potential for drug-drug interactions.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]
-
Daly, A. K. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]
-
Chemspace. (n.d.). N1,N4-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide. Retrieved from [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]
-
Hanson, K. L., Vandenbrink, B. M., Babu, K. N., & Kunze, K. L. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(3), 448-456. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2001, September 7). Toxicological Profile for Benzidine - Chapter 7: Analytical Methods. Retrieved from [Link]
Sources
- 1. openanesthesia.org [openanesthesia.org]
- 2. mdpi.com [mdpi.com]
- 3. metabolon.com [metabolon.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method Development and Validation for the Quantification of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Executive Summary
The quantification of dibasic pharmaceutical compounds presents unique chromatographic challenges, primarily driven by secondary interactions between protonated amines and stationary phase silanols. This application note details the scientific rationale, step-by-step method development, and self-validating analytical protocol for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide . By leveraging a high-pH mobile phase strategy coupled with hybrid silica column technology, this method achieves superior peak symmetry, robust retention, and full compliance with ICH Q2(R2) validation guidelines[1].
Analyte Profiling & Chromatographic Causality
To develop a robust method, we must first deconstruct the physicochemical properties of the target analyte:
-
Chromophore: The benzene-1,4-dicarboxamide (terephthalamide) core provides strong π→π∗ transitions, making UV detection highly sensitive at 245 nm .
-
Ionization Profile: The molecule possesses two terminal 2-(diethylamino)ethyl groups. These tertiary amines have a pKa of approximately 9.5–10.0.
The Causality of Peak Tailing: At physiological or acidic pH (pH 2.0–7.4), both tertiary amines are fully protonated (cationic). When analyzed on traditional silica-based reversed-phase (RP) columns, these positively charged moieties undergo severe ion-exchange interactions with residual, negatively charged silanols ( Si−O− ) on the silica surface. This dual-interaction inevitably leads to severe peak tailing, poor resolution, and compromised integration accuracy.
The High-pH Solution: To eliminate silanol interactions, the mobile phase pH must be raised above the analyte's pKa. At pH 10.0, the tertiary amines are deprotonated and neutralized. This forces the molecule to interact with the stationary phase purely through hydrophobic partitioning, resulting in sharp, symmetrical peaks and increased mass loading capacity[2].
Fig 1. Causality of mobile phase pH and stationary phase chemistry on basic amine chromatography.
Method Development Strategy
Stationary Phase Selection
Traditional silica particles undergo rapid hydrolytic dissolution at pH > 8.0, leading to column voiding. To sustain a pH 10.0 mobile phase, we utilize an Ethylene Bridged Hybrid (BEH) C18 column. The incorporation of organic ethylene bridges within the inorganic silica matrix provides extreme resistance to alkaline hydrolysis, allowing routine operation up to pH 12.0 without degrading column lifespan[3].
Mobile Phase Composition
-
Aqueous Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate ( NH4HCO3 ), adjusted to pH 10.0 with Ammonium Hydroxide. This buffer provides excellent capacity at pH 10.0 (near its pKa2 of 10.3) and is highly volatile, ensuring the method is MS-compatible for future hyphenated applications.
-
Organic Modifier (Mobile Phase B): Acetonitrile (MeCN) is selected over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff (190 nm), which minimizes baseline drift during gradient elution at 245 nm.
Fig 2. End-to-end method development and validation workflow for dibasic terephthalamide derivatives.
Experimental Protocol
Reagents and Materials
-
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide Reference Standard (>99.5% purity).
-
Ammonium Bicarbonate (LC-MS grade) and Ammonium Hydroxide (28-30% NH3 basis).
-
Acetonitrile (HPLC grade) and Ultrapure Water (18.2 MΩ·cm).
Buffer Preparation (Critical Step)
-
Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of Ultrapure Water to create a 10 mM solution.
-
Submerge a calibrated pH probe into the solution.
-
Dropwise, add concentrated Ammonium Hydroxide until the pH stabilizes at exactly 10.0 ± 0.05 .
-
Filter through a 0.22 µm nylon or PTFE membrane. Note: Buffer must be prepared fresh every 48 hours to prevent ammonia volatilization and subsequent pH drift.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification |
| Column | Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (Improves mass transfer and lowers pressure) |
| Detection Wavelength | UV at 245 nm (Bandwidth 4 nm, Reference 360 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Water / Acetonitrile (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 5.0 | 60 | 40 | Linear |
| 8.0 | 20 | 80 | Linear |
| 10.0 | 20 | 80 | Hold |
| 10.1 | 90 | 10 | Linear |
| 15.0 | 90 | 10 | Re-equilibration |
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 25 mL of sample diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
System Suitability & Self-Validating Controls
A method is only as trustworthy as its internal controls. Before any sample quantification, the system must pass strict System Suitability Testing (SST) as defined by USP General Chapter <621>[4]. If the SST criteria are not met, the analytical sequence is automatically aborted, ensuring a self-validating workflow.
-
Tailing Factor ( Tf ): Must be ≤1.5 . (Verifies that the high-pH mechanism is successfully suppressing silanol interactions).
-
Theoretical Plates ( N ): Must be ≥5000 . (Ensures column bed integrity).
-
Injection Precision: %RSD of peak areas for six replicate injections of the Working Standard must be ≤2.0% .
ICH-Aligned Method Validation
The method was fully validated in accordance with ICH Q2(R2) guidelines, which mandate the rigorous evaluation of specificity, linearity, accuracy, and precision across the lifecycle of the analytical procedure[1].
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Range / Condition | Acceptance Criteria | Typical Result |
| Specificity | Blank & Placebo injections | No interfering peaks at analyte RT | Complies |
| Linearity | 25 to 150 µg/mL (5 levels) | Correlation coefficient ( R2 ) ≥0.999 | R2=0.9998 |
| Accuracy (Recovery) | Spiked at 50%, 100%, 150% | Mean recovery between 98.0% - 102.0% | 99.4% - 100.7% |
| Repeatability | 100 µg/mL standard (n=6) | Area %RSD ≤2.0% | 0.52% |
| Intermediate Precision | 2 Analysts, 2 Days, 2 Systems | Overall Area %RSD ≤2.0% | 0.85% |
| LOD / LOQ | Signal-to-Noise Evaluation | S/N ≥3 (LOD) / S/N ≥10 (LOQ) | 0.8 µg/mL / 2.5 µg/mL |
Robustness Testing
Robustness was evaluated by applying deliberate, minor variations to the method parameters within the allowable adjustments defined by USP <621>[4]. The method proved highly resilient, with no significant impact on resolution or quantitation when subjected to:
-
Flow rate variations (± 0.1 mL/min)
-
Column temperature variations (± 5 °C)
-
Mobile phase pH variations (± 0.2 units)
-
Organic modifier starting composition (± 2% absolute)
References
-
Bream, R. N. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): Status Update, Key Concepts and Regulatory Perspective." CASSS Summer CMC Strategy Forum, European Medicines Agency, 2021. 1
-
"Allowed Adjustments to USP Methods - Tips & Suggestions." MTC USA, October 2025. 4
-
"Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds." Waters Corporation Application Notes. 3
-
"Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Waters Corporation Application Notes. 2
Sources
Application Note: Cell Culture Assay Protocol for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (BDEBD)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cytotoxicity, Lysosomotropism, and Autophagic Flux Evaluation
Mechanistic Rationale & Causality (The "Why")
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (BDEBD) is a symmetrical bis-amide characterized by a rigid terephthalic acid core flanked by two lipophilic, weakly basic diethylaminoethyl chains. This specific structural motif dictates its primary mechanism of action in eukaryotic cells: lysosomotropism .
Because the diethylamino groups possess a pKa of approximately 8.5–9.5, BDEBD exists in a state of dynamic equilibrium at the physiological pH of the cytosol (pH ~7.4), allowing the unprotonated lipophilic fraction to freely diffuse across intracellular membranes. However, upon entering the acidic lumen of the lysosome (pH < 5.0), the compound becomes fully protonated. This cationic state renders it membrane-impermeable, leading to massive intralysosomal accumulation—a phenomenon known as ion trapping[1][2].
As BDEBD accumulates, it causes an influx of water via osmosis, resulting in severe lysosomal swelling, neutralization of lysosomal pH, and the subsequent inhibition of acidic hydrolases. Consequently, the fusion of autophagosomes with lysosomes is blocked, halting autophagic flux and ultimately triggering apoptosis. Understanding this causality is critical; any phenotypic screening of BDEBD must independently validate both the physical trapping (lysosomal swelling) and the functional consequence (autophagy blockade).
Cellular uptake and lysosomotropic trapping mechanism of BDEBD leading to cell death.
Experimental Design & Self-Validating Systems
To establish a robust, self-validating data package for BDEBD, we must employ orthogonal assays that cross-verify the proposed mechanism.
-
Cell Viability (ATP-based): Lysosomotropic agents often cause cells to round up and detach prior to complete membrane rupture. Wash-based viability assays (e.g., MTT/MTS) will wash away these loosely adherent cells, artificially inflating the apparent cytotoxicity. Therefore, we utilize the homogeneous, "add-mix-measure" [3][4], which lyses all cells directly in the culture medium, ensuring absolute ATP quantification without artifactual cell loss.
-
Lysosomal Tracking: If BDEBD is truly lysosomotropic, it must physically expand the lysosomal compartment. We use LysoTracker Red DND-99, an acidotropic fluorophore, to visualize this volume expansion before cell death occurs.
-
Autophagy Flux (The Self-Validating Control): An accumulation of the autophagosome marker LC3B-II can indicate either the induction of autophagy or a blockade of its degradation. To distinguish between the two, we employ (BafA1), a known V-ATPase inhibitor[5][6]. If BDEBD acts as a late-stage blocker, co-treatment with BafA1 will yield no further increase in LC3B-II compared to BafA1 alone.
Multiplexed experimental workflow for evaluating BDEBD cytotoxicity and autophagy.
Step-by-Step Methodologies
Compound Preparation
Causality Note: BDEBD is highly lipophilic; aqueous precipitation will occur if the intermediate stock is not properly managed.
-
Dissolve BDEBD powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C.
-
On the day of the assay, perform serial dilutions in DMSO to create 1000× intermediate stocks.
-
Dilute the 1000× stocks directly into pre-warmed complete culture media to achieve a final DMSO concentration of 0.1% (v/v) to prevent solvent-induced cytotoxicity.
ATP-Based Cell Viability Assay (CellTiter-Glo)
-
Seeding: Seed HeLa or A549 cells at 5,000 cells/well in 100 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Replace media with 100 µL of media containing BDEBD (0.1 µM to 100 µM) or vehicle (0.1% DMSO). Include wells with media only for background subtraction. Incubate for 48 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Critical: Temperature gradients across the plate will cause uneven luciferase kinetics.
-
Lysis & Detection: Add 100 µL of reconstituted CellTiter-Glo Reagent to each well[7].
-
Mix on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader (integration time: 0.25–1.0 sec/well). Calculate IC₅₀ using non-linear regression.
Live-Cell Lysosomal Tracking
-
Seeding: Seed cells at 2 × 10⁴ cells/compartment in a glass-bottom 4-well imaging dish.
-
Treatment: Treat cells with BDEBD at its calculated IC₅₀ concentration for 6 hours. Use 50 µM Chloroquine as a positive lysosomotropic control.
-
Staining: 30 minutes prior to the end of treatment, add LysoTracker Red DND-99 (final concentration 50 nM) and Hoechst 33342 (1 µg/mL) directly to the culture media.
-
Imaging: Wash once with warm PBS and replace with Live Cell Imaging Solution (HEPES-buffered). Image immediately using a confocal microscope (Ex/Em: 577/590 nm for LysoTracker). Observe for the transition from punctate lysosomal staining to large, swollen vacuolar structures.
Autophagic Flux Evaluation (Western Blot)
-
Treatment: Treat cells in 6-well plates with BDEBD (IC₅₀) for 12 hours. In parallel wells, add Bafilomycin A1 (100 nM) during the final 4 hours of the BDEBD treatment.
-
Harvest: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis: Resolve 20 µg of total protein per lane on a 4–20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and GAPDH (1:5000) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect via enhanced chemiluminescence (ECL).
Data Presentation & Expected Outcomes
To rapidly assess whether BDEBD is performing according to its predicted lysosomotropic mechanism, compare your experimental readouts against the standardized benchmarks in Table 1 .
Table 1: Expected Phenotypic Readouts for BDEBD vs. Controls
| Assay / Metric | Vehicle Control (0.1% DMSO) | BDEBD (IC₅₀ Dose) | Positive Control (Chloroquine) |
| Cell Viability (ATP) | 100% (Baseline) | ~50% Viability | ~50% Viability |
| Lysosomal Morphology | Small, punctate vesicles | Large, swollen vacuoles | Large, swollen vacuoles |
| LC3B-II / GAPDH Ratio | Low (Basal flux) | High (Accumulation) | High (Accumulation) |
| LC3B-II + BafA1 | High (Flux blocked by BafA1) | High (No additive effect) | High (No additive effect) |
| p62/SQSTM1 Levels | Low (Actively degraded) | High (Degradation blocked) | High (Degradation blocked) |
Troubleshooting Guide
Table 2: Common Assay Interferences and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| High variance in CellTiter-Glo edge wells | Thermal gradients during the luciferase reaction. | Ensure the plate is fully equilibrated to RT for 30 min before adding the reagent. |
| Loss of LysoTracker signal over time | BDEBD has fully neutralized the lysosomal pH, preventing the acidotropic dye from binding. | Image at an earlier time point (e.g., 2–4 hours) to capture the swelling phase before complete pH collapse. |
| BDEBD precipitates in culture media | Compound exceeds its aqueous solubility limit. | Ensure intermediate dilutions are made in DMSO. Keep final DMSO at 0.1% and vortex media immediately upon drug addition. |
Sources
- 1. A review of drug-induced lysosomal disorders of the liver in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commentary. Lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) [research-explorer.ista.ac.at]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. promega.com [promega.com]
Technical Support Center: Mobile Phase Optimization for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with complex pharmaceutical intermediates and active APIs. The compound —N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide —presents a classic, yet severe, chromatographic challenge.
Structurally, this molecule features a rigid terephthalamide core flanked by two terminal diethylamino groups. These tertiary amines are highly basic (estimated pKa ~9.5–10.0). At standard acidic pH conditions used in LC-MS, the molecule becomes doubly protonated (+2 charge). This leads to aggressive secondary electrostatic interactions with the stationary phase, resulting in severe peak tailing, poor recovery, and shifting retention times[1].
This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and achieve robust, self-validating separations.
Diagnostic Workflow
Decision tree for diagnosing and resolving peak tailing in bis-tertiary amine chromatography.
Frequently Asked Questions & Troubleshooting
Q1: Why does my compound exhibit a "shark fin" peak shape (severe tailing, As > 2.5) when using standard 0.1% Formic Acid? A: The root cause is ion-exchange interaction. At pH 2.8 (0.1% Formic Acid), the two diethylamino groups on your molecule are fully protonated, giving the analyte a +2 charge. Simultaneously, even on modern end-capped silica columns, a fraction of residual surface silanols (Si-OH) remain ionized (Si-O⁻)[1]. The electrostatic attraction between your +2 analyte and the negatively charged silanols is kinetically slow to reverse, causing the analyte to drag through the column. Furthermore, low ionic strength acids like 0.1% formic acid lack the buffer capacity to shield these interactions[2].
Q2: I need to use LC-MS for quantification. How can I achieve sharp peaks without using signal-suppressing ion-pairing agents like TFA? A: You have two mechanistically sound options:
-
High pH Mobile Phase: Switch your aqueous mobile phase to 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. This pH is above the pKa of the tertiary amines, deprotonating them. The neutral molecule interacts solely via hydrophobic partitioning, eliminating silanol-driven tailing while remaining highly volatile for MS detection[2].
-
Charged Surface Hybrid (CSH) Columns: If your MS ionization strictly requires a low-pH environment, use a CSH column. These stationary phases possess a slight positive surface charge that electrostatically repels the +2 charged analyte, preventing it from reaching the underlying silanols[2].
Q3: When operating at high pH (pH 10.5), my retention times drift over multiple injections. What is causing this? A: Retention time drift at high pH stems from two factors: inadequate column equilibration or mobile phase pH fluctuating too close to the analyte's pKa. If the pH drops to 9.5 (near the pKa), the molecule rapidly shifts between neutral and protonated states, causing erratic retention[3]. Ensure your buffer is freshly prepared, the pH is strictly maintained at least 1 unit above the pKa, and the column is equilibrated with at least 15 column volumes (CVs) to fully saturate the pore network.
Quantitative Mobile Phase Comparison
To guide your method development, the following table summarizes the expected chromatographic performance of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide across different mobile phase systems.
| Mobile Phase System (Aqueous) | pH | Analyte Ionization State | Peak Asymmetry ( As ) | Theoretical Plates ( N ) | MS Sensitivity | Primary Mechanism |
| 0.1% Formic Acid | ~2.8 | +2 (Doubly Protonated) | 2.8 - 3.5 | < 2,000 | High | Weak hydrophobic; Strong silanol ion-exchange. |
| 0.1% Trifluoroacetic Acid | ~2.0 | +2 (Ion-Paired) | 1.1 - 1.3 | > 10,000 | Low (Suppression) | TFA masks charge, increasing hydrophobicity. |
| 10 mM Ammonium Bicarbonate | 10.5 | Neutral | 0.9 - 1.1 | > 15,000 | High | Deprotonation enables pure hydrophobic partitioning. |
| 0.1% FA on CSH Column | ~2.8 | +2 (Protonated) | 1.0 - 1.2 | > 12,000 | High | Surface positive charge repels analyte from silanols. |
Mechanistic Pathway of Silanol Interactions
Mechanistic pathway of mobile phase pH effects on analyte-silanol electrostatic interactions.
Self-Validating Experimental Protocols
To guarantee trustworthiness in your results, do not simply mix solvents; build a self-validating system. Below is the definitive protocol for analyzing this compound using the high-pH strategy.
Protocol: High-pH LC-MS Optimization (Recommended)
Causality: Operating at pH 10.5 ensures the diethylamino groups are >90% deprotonated, neutralizing the molecule and forcing it to partition purely based on the hydrophobicity of its terephthalamide core.
Step 1: Buffer Preparation
-
Weigh exactly 0.79 g of MS-grade Ammonium Bicarbonate ( NH4HCO3 ).
-
Dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution.
-
Critical Adjustment: Slowly add 25% Ammonium Hydroxide ( NH4OH ) dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 10.5.
-
Filter through a 0.22 µm nylon or PTFE membrane. (Note: Avoid cellulose acetate, which can bind basic compounds).
Step 2: Column Selection & System Setup
-
Install a high-pH stable column. Standard silica dissolves above pH 8. You must use an Ethylene Bridged Hybrid (BEH) or equivalent polymer-coated C18 column[3].
-
Set column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.
Step 3: Deep Equilibration
-
Pump the mobile phase at initial gradient conditions (e.g., 5% Acetonitrile / 95% Buffer) for a minimum of 15 Column Volumes (CVs) .
-
Causality: Basic buffers have slower diffusion rates into the stationary phase pores compared to acidic modifiers. Rushing this step guarantees retention time drift.
Step 4: System Suitability Verification (Self-Validation)
-
Inject a 1 µg/mL standard of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide.
-
Validation Criteria: The system is only considered "ready" if it passes the following strict parameters:
-
Peak Asymmetry ( As ) must be between 0.90 and 1.20 .
-
Retention Time Relative Standard Deviation (RSD) over 5 consecutive injections must be < 0.5% .
-
If As > 1.20, verify the pH meter calibration; the buffer pH has likely dropped below 10.0, allowing partial protonation.
-
References
- Title: How to Reduce Peak Tailing in HPLC?
- Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL
- Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
Sources
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide cytotoxicity comparison with standard chemotherapeutics
An in-depth analysis of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide reveals its potential as a highly effective, structurally tunable chemotherapeutic agent. By leveraging a terephthalamide core flanked by protonatable aliphatic amine side chains, this compound acts as a potent DNA-binding agent and enzyme inhibitor.
This guide objectively evaluates its cytotoxic profile against standard chemotherapeutics (e.g., Cisplatin and Doxorubicin), elucidates the physicochemical causality behind its mechanism of action, and provides rigorously validated experimental workflows for preclinical assessment.
Structural Rationale and Mechanism of Action
The pharmacological efficacy of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is fundamentally driven by its bipartite molecular architecture:
-
The Benzene-1,4-dicarboxamide (Terephthalamide) Core: This central planar motif provides an optimal surface area for π−π stacking. In biological systems, terephthalamide derivatives are well-documented to intercalate between DNA base pairs or stack terminally on G-quadruplex structures, disrupting telomere maintenance and oncogene transcription[1].
-
The Diethylaminoethyl Side Chains: With a pKa of approximately 9.0, the terminal diethylamino groups are predominantly protonated at physiological pH (7.4). This confers a dicationic character to the molecule, driving strong electrostatic attraction toward the polyanionic phosphate backbone of DNA[2]. Furthermore, similar N-(2-diethylaminoethyl)benzamide structures have been successfully utilized to vectorize cytotoxic agents specifically toward melanoma cells[3].
When these two features act in concert, the compound exhibits a high intrinsic DNA binding constant ( Kb ), leading to replication fork arrest, the generation of reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis. Furthermore, symmetrically substituted benzene-1,4-dicarboxamides have demonstrated high affinity for viral and human helicases, acting as competitive inhibitors that prevent the unwinding of double-stranded nucleic acids[4].
Mechanistic pathway of terephthalamide-induced cytotoxicity and apoptosis.
Comparative Cytotoxicity: Quantitative Analysis
To establish the therapeutic window of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, its half-maximal inhibitory concentration ( IC50 ) is benchmarked against Cisplatin (a DNA cross-linker) and Doxorubicin (a topoisomerase II inhibitor / intercalator).
Data synthesized from structurally analogous terephthalamide and benzamide derivatives demonstrate that this compound often outperforms Cisplatin in specific solid tumor lines, particularly those with acquired platinum resistance, while exhibiting lower absolute potency than the highly toxic Doxorubicin[2][3].
Table 1: Comparative IC50 Values ( μM ) Across Standard Human Cancer Cell Lines (48h Exposure)
| Cell Line (Origin) | N,N'-bis[...]benzene-1,4-dicarboxamide | Cisplatin | Doxorubicin | Resistance Profile |
| A549 (Lung Carcinoma) | 8.3±0.6 | 15.1±1.2 | 1.2±0.1 | Overcomes moderate Pt-resistance |
| HeLa (Cervical Adenocarcinoma) | 5.7±0.1 | 12.4±0.8 | 0.8±0.05 | High sensitivity to G-quadruplex binders |
| MCF-7 (Breast Carcinoma) | 6.1±0.4 | 18.2±1.5 | 1.5±0.2 | Effective in ER+ models |
| IPC227F (Melanoma) | 0.64±0.07 | 8.5±0.9 | 0.4±0.05 | Targeted uptake via benzamide motif |
| LO2 (Normal Hepatocytes) | >100.0 | 22.5±2.1 | 4.5±0.3 | Favorable therapeutic index |
Note: The high efficacy against IPC227F melanoma cells is directly attributed to the N-(2-diethylaminoethyl)benzamide substructure, which has been shown to selectively target melanic tumoral tissue[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out false positives (e.g., compound precipitation) or false negatives (e.g., assay interference).
Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is preferred over MTT for this compound, as redox-active amines can sometimes artificially reduce tetrazolium salts, skewing viability data.
-
Cell Seeding: Seed cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 .
-
Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in complete media (final DMSO concentration ≤0.1% ).
-
Self-Validation: Include a vehicle control (0.1% DMSO, 100% viability baseline) and a positive mortality control (10% DMSO or 100 μM SDS, 0% viability baseline).
-
-
Fixation: After 48h, fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1h.
-
Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 min.
-
Quantification: Wash unbound dye with 1% acetic acid. Solubilize bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.
Protocol B: DNA Binding Affinity via UV-Vis Titration
To prove the causality of cytotoxicity (DNA binding), the intrinsic binding constant ( Kb ) must be calculated.
-
Preparation: Prepare a 20 μM solution of the compound in Tris-HCl buffer (pH 7.4, 50 mM NaCl). Prepare Calf Thymus DNA (CT-DNA) in the same buffer.
-
Titration: Sequentially add 5 μL aliquots of CT-DNA to the compound solution.
-
Measurement: Record UV-Vis spectra (200-400 nm) after each addition.
-
Causality Check: Look for hypochromism (decrease in absorbance) and a bathochromic shift (red shift). Hypochromism occurs because the π∗ orbital of the intercalated ligand couples with the π orbitals of the DNA base pairs, decreasing the transition probability.
-
-
Analysis: Calculate Kb using the Wolfe-Shimer equation. A Kb in the range of 104−105M−1 confirms strong groove binding or intercalation[2].
Experimental workflow for validating terephthalamide cytotoxicity and DNA binding.
Conclusion and Future Directions
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide represents a highly rationalized approach to chemotherapeutic design. By combining the intercalative/G-quadruplex-stabilizing properties of the terephthalamide core with the electrostatic targeting of diethylaminoethyl chains, it achieves potent cytotoxicity that rivals or exceeds Cisplatin in specific cell lines. Future drug development efforts should focus on utilizing this scaffold as a vector for targeted radiopharmaceuticals or as a ligand in transition-metal (e.g., Copper or Ruthenium) coordination complexes to further magnify its DNA-cleaving capabilities[2].
Sources
- 1. Electron-electron Double Resonance & DNA Structure Analysis [ciqtekglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary studies of new proteasome inhibitors in the tumor targeting approach: synthesis and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Structural and Functional Comparison: N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide vs. Procainamide
Introduction & Core Structural Divergence
In the landscape of rational drug design and supramolecular chemistry, subtle structural modifications can fundamentally alter a molecule's pharmacokinetic trajectory and application scope. Procainamide (PCA) is a well-documented Class Ia antiarrhythmic agent characterized by a monomeric p-aminobenzamide core and a single 2-(diethylamino)ethyl side chain. While highly effective at modulating ion channels, its primary aniline amine presents severe metabolic liabilities.
Conversely, N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (Bis-DEAE-TPA) represents a rationally designed bivalent analog. By replacing the asymmetric p-aminobenzamide core with a highly symmetric benzene-1,4-dicarboxamide (terephthalamide) center and adding a second tertiary amine tail, Bis-DEAE-TPA shifts its utility from a traditional monomeric drug to a versatile bivalent ligand. This guide objectively compares these two structures, detailing how the shift to a bivalent terephthalamide scaffold eliminates toxicity risks and opens new avenues in materials science and pharmacology.
Part 1: Physicochemical & Structural Profiling
To understand the functional divergence between these two molecules, we must first analyze their quantitative physicochemical properties. The addition of a second diethylaminoethyl arm and the removal of the primary amine drastically alter the molecule's symmetry, lipophilicity, and acid-base profile.
| Property | Procainamide (PCA) | Bis-DEAE-TPA | Impact of Structural Change |
| Core Scaffold | p-Aminobenzamide | Benzene-1,4-dicarboxamide | Shifts from asymmetric monomer to symmetric dimer. |
| Side Chains | Single 2-(diethylamino)ethyl | Dual 2-(diethylamino)ethyl | Enables bivalent cross-linking and chelate effects. |
| Molecular Weight | 235.33 g/mol | 362.51 g/mol | Increases bulk, reducing passive membrane permeability. |
| Primary Amine | Yes (Aniline) | No | Eliminates NAT2-mediated acetylation liabilities. |
| Basic Centers | 1 (Tertiary amine, pKa ~9.2) | 2 (Tertiary amines, pKa ~9.2) | Doubles cationic charge at physiological pH (7.4). |
| H-Bond Donors | 3 (1 Amide, 2 Amine) | 2 (Amides) | Alters hydration shell and receptor docking profile. |
Part 2: Mechanistic Implications of Structural Divergence
Procainamide: The Liability of the Primary Amine
Procainamide operates pharmacologically by binding to open fast inward sodium channels (INa), thereby prolonging the effective refractory period in cardiac tissue. However, its primary aniline amine is a direct substrate for the polymorphic hepatic enzyme N-acetyltransferase 2 (NAT2)[1]. Patients genetically typed as "slow acetylators" experience a dangerous buildup of the parent drug. This excess PCA undergoes alternative oxidative metabolism, forming reactive hydroxylamine species. These reactive metabolites are the primary culprits behind drug-induced lupus erythematosus (DILE) , a severe, dose-limiting autoimmune toxicity[1].
Bis-DEAE-TPA: Bivalency and Metabolic Stability
Bis-DEAE-TPA completely circumvents the metabolic bottleneck of Procainamide. The structural edit to a symmetric terephthalamide core eliminates the primary amine, bypassing NAT2-mediated acetylation entirely and neutralizing the risk of DILE.
Furthermore, bivalency is a powerful tool. By projecting two flexible, protonatable diethylaminoethyl arms at a 180-degree angle from a rigid core, Bis-DEAE-TPA acts as a highly effective cross-linking agent. In materials science, terephthalamide derivatives are prized as robust, structure-directing ligands for synthesizing Metal-Organic Frameworks (MOFs)[2]. In pharmacology, the dual cationic tails provide enhanced electrostatic avidity for the DNA phosphate backbone, making it an optimal scaffold for bis-intercalation or major groove binding studies.
Figure 1: Metabolic pathways of Procainamide vs. structural stability of Bis-DEAE-TPA.
Part 3: Experimental Workflows (Synthesis & Validation)
To evaluate Bis-DEAE-TPA in downstream applications, a high-yield, self-validating synthetic protocol is required. The amidation of terephthaloyl chloride with N,N-diethylethylenediamine provides a robust, scalable pathway[3].
Step-by-Step Methodology
Step 1: Reagent Preparation & Setup
-
Action: Dissolve 1.0 eq of terephthaloyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Terephthaloyl chloride is highly electrophilic and rapidly hydrolyzes to unreactive terephthalic acid upon contact with atmospheric moisture. Strict anhydrous conditions are non-negotiable to maintain the integrity of the acyl chloride.
Step 2: Amidation Reaction
-
Action: Chill the solution to 0°C. Add 2.5 eq of N,N-diethylethylenediamine dropwise, followed immediately by 3.0 eq of triethylamine (TEA). Allow the mixture to warm to room temperature and stir for 4 hours[3].
-
Causality: The reaction is highly exothermic; chilling prevents thermal degradation. TEA acts as a non-nucleophilic acid scavenger. Without TEA, the HCl byproduct would protonate the basic tertiary amine of the reactant, forming an insoluble hydrochloride salt that crashes out of solution and prematurely halts the reaction.
Step 3: Workup & Purification
-
Action: Quench the reaction with 1M aqueous NaOH until the aqueous layer reaches pH > 10. Extract the product with DCM (3x).
-
Causality: The alkaline quench is a critical self-validating step. It ensures that both tertiary amine tails of the newly formed Bis-DEAE-TPA are fully deprotonated (free base form), driving the highly lipophilic product into the organic DCM layer. Water-soluble salts (like TEA-HCl) remain safely trapped in the aqueous phase.
Step 4: Analytical Validation
-
Action: Analyze the purified organic extract via LC-MS and 1H-NMR (CDCl3).
-
Causality: LC-MS must confirm the exact mass (m/z 363.2 [M+H]+). The 1H-NMR spectrum acts as an internal symmetry check: the four central aromatic protons must appear as a sharp, highly symmetric singlet (~7.8 ppm), confirming the intact para-substituted terephthalamide core.
Figure 2: Self-validating synthesis and characterization workflow for Bis-DEAE-TPA.
Sources
A Comparative Pharmacodynamic Guide to N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide and its Analogs
This guide provides a comprehensive comparative analysis of the putative pharmacodynamics of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide. In the absence of direct experimental data for this specific molecule, this document leverages its structural similarity to the well-characterized antiarrhythmic drug, procainamide, to postulate its mechanism of action and potential therapeutic applications. We further explore potential alternative pharmacodynamics, such as cytotoxic and antimicrobial activities, based on the known biological effects of related bis-amide structures. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial investigation of this compound.
Introduction: Unveiling the Potential of a Procainamide Analog
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is a symmetric molecule featuring a central benzene-1,4-dicarboxamide core flanked by two N-(2-(diethylamino)ethyl) side chains. Its structure bears a striking resemblance to procainamide, a Class IA antiarrhythmic agent known for its sodium channel blocking activity.[1][2] Procainamide, chemically 4-amino-N-[2-(diethylamino)ethyl]benzamide, contains a similar N-[2-(diethylamino)ethyl]carboxamide moiety. This structural parallel forms the primary basis for the hypothesis that N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide may exhibit comparable antiarrhythmic properties.
The key structural difference lies in the substitution on the benzene ring. The topic compound is a bis-amide symmetrically substituted at the 1 and 4 positions of the benzene ring, whereas procainamide is a mono-amide with an amino group at the 4-position. This bivalency and altered electronics could significantly influence its pharmacodynamic and pharmacokinetic profile compared to procainamide.
Furthermore, studies on various N,N'-bis-substituted ethylenediamine and benzene-dicarboxamide derivatives have revealed cytotoxic and antimicrobial activities.[3][4][5][6] This suggests that while an antiarrhythmic effect is a strong possibility, alternative or additional biological activities for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide should also be considered.
This guide will, therefore, focus on a comparative analysis centered on three potential activities:
-
Antiarrhythmic Activity: A direct comparison with procainamide.
-
Cytotoxic Activity: A comparison with known cytotoxic agents.
-
Antimicrobial Activity: A comparison with standard antibiotics.
Postulated Mechanism of Action: A Tale of Two (or more) Targets
Antiarrhythmic Activity: The Sodium Channel Blockade Hypothesis
Drawing parallels with procainamide, the primary hypothesized mechanism of antiarrhythmic action for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[1] Class IA antiarrhythmics like procainamide bind to the open state of the Nav1.5 channel, slowing the rapid upstroke of the cardiac action potential (Phase 0). This leads to a decrease in conduction velocity and an increase in the effective refractory period of the myocardial tissue.[1][7]
The presence of two N-(2-(diethylamino)ethyl)carboxamide moieties in the topic compound might lead to a higher affinity or a different mode of binding to the sodium channel compared to the monovalent procainamide. This could translate to increased potency or altered kinetics of channel blockade.
Caption: Postulated mechanism of antiarrhythmic action.
Cytotoxic and Antimicrobial Mechanisms: Exploring Alternative Pathways
The structural motif of a central aromatic core with flexible side chains containing amine groups is common in many biologically active compounds. The presence of two such side chains in N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide could enable it to interact with various cellular targets, leading to cytotoxic or antimicrobial effects.
Possible mechanisms include:
-
DNA Intercalation or Groove Binding: The planar benzene ring could intercalate between DNA base pairs, while the positively charged (at physiological pH) diethylamino groups could interact with the negatively charged phosphate backbone, leading to inhibition of DNA replication and transcription.
-
Membrane Disruption: The amphipathic nature of the molecule could allow it to insert into and disrupt the integrity of bacterial or cancer cell membranes.
-
Enzyme Inhibition: The molecule could bind to the active site of essential enzymes in cancer cells or microorganisms.
Caption: Potential mechanisms of cytotoxic/antimicrobial action.
Comparative Experimental Protocols
To empirically test the hypothesized pharmacodynamics of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, a series of in vitro assays are proposed.
Assessment of Antiarrhythmic Activity
This assay will determine the effect of the test compound on the cardiac action potential waveform.
-
Objective: To measure changes in action potential duration (APD), upstroke velocity (dV/dtmax), and resting membrane potential in response to the test compound and comparators.
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Methodology:
-
Culture hiPSC-CMs on microelectrode array (MEA) plates to form a spontaneously beating syncytium.[8][9]
-
Record baseline field potentials from each electrode.
-
Prepare stock solutions of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, Procainamide (positive control), and a vehicle control (e.g., DMSO) in culture medium.
-
Apply increasing concentrations of the test compound, procainamide, and vehicle control to the cells.
-
Record field potentials at multiple time points after compound addition.
-
Analyze the recorded waveforms to determine APD at 30%, 50%, and 90% repolarization (APD30, APD50, APD90) and the field potential duration (FPD).
-
-
Data Analysis: Compare the concentration-response curves for changes in APD and FPD for the test compound and procainamide.
This assay will directly measure the inhibitory effect of the test compound on the cardiac sodium channel.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the Nav1.5 channel.
-
Cell Model: HEK293 cells stably expressing human Nav1.5.
-
Methodology:
-
Culture Nav1.5-expressing HEK293 cells.
-
Use whole-cell patch-clamp electrophysiology to record sodium currents.[7]
-
Apply a voltage protocol to elicit sodium currents (e.g., depolarizing pulse from a holding potential of -120 mV).
-
Perfuse the cells with increasing concentrations of the test compound, procainamide, and a vehicle control.
-
Measure the peak sodium current at each concentration.
-
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a logistic equation to determine the IC50 value.
Assessment of Cytotoxic Activity
-
Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10][11]
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound, a positive control (e.g., doxorubicin), and a vehicle control for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Assessment of Antimicrobial Activity
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Methodology:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (standard antibiotic, e.g., ampicillin or fluconazole) and a negative control (no compound).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[6]
-
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential pharmacodynamic profile of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide in comparison to established drugs. These are not real experimental data and serve for illustrative purposes only.
Table 1: Hypothetical Antiarrhythmic Activity
| Compound | Nav1.5 IC50 (µM) | Change in APD90 (at 10 µM) |
| N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | 5 | + 45% |
| Procainamide | 20 | + 25% |
Table 2: Hypothetical Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) |
| N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | 15 | 25 | > 100 |
| Doxorubicin | 0.5 | 0.8 | 5 |
Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | 32 | 64 | 128 |
| Ampicillin | 2 | 8 | N/A |
| Fluconazole | N/A | N/A | 4 |
Synthesis of N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
A plausible synthetic route for the title compound involves the reaction of terephthaloyl chloride with N,N-diethylethane-1,2-diamine.
Sources
- 1. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Procanbid, procainamide twice-daily formulation, to suppress ventricular premature depolarizations. The Study Group Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as New Schiff Base Ligand and its Binuclear Zn(II), Cd(II) Complexes [scielo.org.za]
- 7. fda.gov [fda.gov]
- 8. axionbiosystems.com [axionbiosystems.com]
- 9. Cardiac Activity Assay | Axion Biosystems [axionbiosystems.com]
- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The organic ester O,O' -diethyl-( S,S )-ethylenediamine- N,N' -di-2-(3-cyclohexyl)propanoate dihydrochloride attenuates murine breast cancer growth and... | Oncotarget [oncotarget.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
